3-Hydroxy-2-naphthaldehyde
Overview
Description
3-Hydroxy-2-naphthaldehyde, also known as 3-Hydroxy-2-naphthydrazide, is a chemical compound with the linear formula HOC10H6CONHNH2 . It has a molecular weight of 202.21 . It is used in the synthesis of various compounds such as 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles .
Synthesis Analysis
This compound can be synthesized using this compound hydrazone and 2-hydroxy-5-tert-butylbenzaldehyde as starting materials . The structure of the synthesized compound can be characterized using NMR spectroscopy, high-resolution MS, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string NNC(=O)c1cc2ccccc2cc1O . The InChI key for this compound is FDNAQCWUERCJBK-UHFFFAOYSA-N .Chemical Reactions Analysis
In the excited state, this compound can undergo intramolecular proton transfers (ESIPT) if several hydroxyl groups are located close to each other in a molecule . This process can lead to the formation of two molecular tautomers .Physical and Chemical Properties Analysis
This compound has a density of 1.288g/cm3 . It has a boiling point of 317°C at 760 mmHg and a flashing point of 134.3°C . The vapour pressure of this compound is 0.000213mmHg at 25°C .Scientific Research Applications
Fluorescence Sensor for Metal Ions
- Turn-On and Reversible Fluorescence Sensor for Al3+ Ion : 2-Hydroxy-1-naphthaldehyde (receptor 1) acts as a selective chemosensor for Al(3+) based on chelation-enhanced fluorescence (CHEF), with a high association constant and micromolar detection in ethanol-water solution (Liu, Chen, & Wu, 2012).
- Selective Detection of Aluminium Ion : 2-Hydroxy-1-naphthaldehyde-based chemosensor H2L can detect Al3+ ions in ethanol, DMF, and DMSO, with a detection limit reaching 10−9 M (Sun et al., 2018).
Schiff Base Ligands and Fluorophores
- Versatile Building Block for Sensors : 2-Hydroxy-1-naphthaldehyde is an excellent functionalized fluorescent backbone for synthesizing different fluorescent chemosensors, acting as a hydrogen bond donor and acceptor site (Das & Goswami, 2017).
- Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde : This compound is important in the development of commercial useful compounds, especially for the preparation of various fluorescent chemosensors (Maher, 2018).
Synthesis of Metal Oxide Nanoparticles
- Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes : These complexes are sources of face-centered-cubic trioctylphosphine oxide-capped ZnO and CdO nanoparticles, highlighting the importance of 2-hydroxy-1-naphthaldehyde in Schiff base molecules and metal complex synthesis (Xaba, Moloto, & Moloto, 2016).
Molecular Recognition and Chemosensors
- Fluorescent Chemosensors for Al3+ Ion Recognition : The Schiff base derivatives of 2-hydroxy-1-naphthaldehyde act as fluorophores for recognition of aluminum ions, showcasing its utility in developing selective chemosensors (David, Prabakaran, & Nandhakumar, 2021).
Photophysical Behavior and Excited-State Intramolecular Proton Transfer
- Excited-State Intramolecular Proton Transfer in Solvated 2-Hydroxy-1-Naphthaldehyde Carbohydrazone : Investigating the mechanism of ESIPT fluorescence, highlighting its applications in sensor development and other fields (Huang et al., 2022).
Mechanism of Action
Target of Action
Aldehydes like 3-hydroxy-2-naphthaldehyde are known to react with nucleophiles, such as nitrogen in hydroxylamine, to form oximes .
Mode of Action
This compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones is a common reaction in organic chemistry and biochemistry, which can affect various biochemical pathways .
Result of Action
The formation of oximes and hydrazones can have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the reactions involving this compound .
Safety and Hazards
3-Hydroxy-2-naphthaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Future research on 3-Hydroxy-2-naphthaldehyde could focus on its photophysical behavior, which has been investigated on the basis of steady state absorption and fluorescence spectroscopy, time-resolved emission spectroscopy, and quantum chemical calculations . Depending on the nature of solvents, this compound exists in different forms in the ground state .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-naphthaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, this compound has been shown to influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules. For instance, it has been shown to participate in reactions leading to the formation of oximes or hydrazones . These reactions involve the formation of a bond between the nitrogen atom in the hydrazine group and the carbon atom in the carbonyl group of the aldehyde .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all play a role . For example, it has been used in the synthesis of fluorescent probes, which have shown changes in their fluorescence properties over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been implicated in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . In this pathway, 1-hydroxy-2-naphthoic acid, an intermediate metabolite, is further metabolized via the Phthalate Pathway .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNDLUTTXSPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311255 | |
Record name | 3-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-71-5 | |
Record name | 581-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-hydroxy-2-naphthaldehyde and how is it typically characterized?
A1: this compound is an organic compound featuring a naphthalene ring system with a hydroxyl group (-OH) at position 3 and an aldehyde group (-CHO) at position 2. [, , , ] This structure lends itself to forming Schiff bases through condensation reactions with primary amines. [, , ] Characterization is commonly achieved through techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction. [, , ] These methods help elucidate its structure, electronic properties, and interactions with other molecules.
Q2: How does the structure of this compound influence its electrochemical properties and what implications does this have for its metal complexes?
A2: The position of the hydroxyl group relative to the aldehyde group in this compound plays a crucial role in the geometry and electrochemical behavior of its metal complexes. [] For instance, copper(II) complexes with Schiff bases derived from this compound exhibit greater distortion from planarity compared to their 2-hydroxy-1-naphthaldehyde counterparts. [] This distortion influences their reduction potentials, making them more easily reduced to copper(I) complexes. []
Q3: Can you elaborate on the significance of this compound in the context of aggregation-induced emission (AIE) and its application in sensing?
A3: Derivatives of this compound have been explored as potential AIEgens, which are molecules that exhibit enhanced fluorescence emission in the aggregated state. [, ] For example, condensation products of this compound with specific amines have demonstrated deep red/near-infrared (DR/NIR) emission in both solution and solid states. [, ] This unique property makes them attractive candidates for developing fluorescent probes for sensing applications, particularly in biological systems where aggregation is common. []
Q4: How is this compound employed in the study of protein-bound amino groups?
A4: this compound serves as a valuable reagent in histochemical techniques for visualizing protein-bound amino groups in fixed tissue sections. [] The aldehyde group reacts with primary amino groups present in proteins to form Schiff bases. [] Subsequent coupling with a specific diazonium salt (tetrazotized diorthoanisidine) results in the formation of a colored azo dye at the sites of reaction, enabling visualization under a microscope. []
Q5: What computational chemistry approaches have been utilized to study this compound and its derivatives?
A5: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, geometry, and properties of this compound and its metal complexes. [] For example, DFT studies have been instrumental in elucidating the influence of substituents on the molecular structure and electrochemical behavior of copper(II) complexes with this compound Schiff base ligands. [] This computational approach provides valuable insights into the structure-property relationships of these compounds.
Q6: Has research explored potential interactions of this compound with DNA?
A6: Yes, studies have investigated the interaction between rare earth complexes of this compound thiosemicarbazide and calf thymus DNA (ct-DNA). [] Spectroscopic techniques like electronic absorption and fluorescence spectroscopy, along with viscosity measurements, suggest that these complexes bind to ct-DNA through an intercalation mode. [] This finding highlights the potential of this compound derivatives for developing DNA-targeting agents.
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